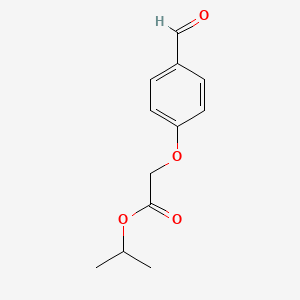

Isopropyl (4-formylphenoxy)acetate

CAS No.: 199177-25-8

Cat. No.: VC7956402

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 199177-25-8 |

|---|---|

| Molecular Formula | C12H14O4 |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | propan-2-yl 2-(4-formylphenoxy)acetate |

| Standard InChI | InChI=1S/C12H14O4/c1-9(2)16-12(14)8-15-11-5-3-10(7-13)4-6-11/h3-7,9H,8H2,1-2H3 |

| Standard InChI Key | SIPMCPQKUMPVBW-UHFFFAOYSA-N |

| SMILES | CC(C)OC(=O)COC1=CC=C(C=C1)C=O |

| Canonical SMILES | CC(C)OC(=O)COC1=CC=C(C=C1)C=O |

Introduction

Structural and Molecular Characteristics

Isopropyl (4-formylphenoxy)acetate is characterized by three key functional groups:

-

Isopropyl ester: Enhances lipophilicity and influences solubility in organic solvents.

-

Phenoxy bridge: Provides a rigid aromatic framework for further functionalization.

-

Formyl group: A reactive aldehyde moiety that participates in condensation, oxidation, and nucleophilic addition reactions .

The compound’s structure enables it to serve as a precursor in synthesizing pharmaceuticals, agrochemicals, and polymers. Its -NMR spectrum (reported in the literature) typically shows signals for the formyl proton (~10.4 ppm), aromatic protons (6.7–8.2 ppm), and isopropyl methyl groups (1.2–1.3 ppm) .

Synthetic Routes and Industrial Production

Laboratory-Scale Synthesis

The synthesis of isopropyl (4-formylphenoxy)acetate involves two primary strategies:

-

Esterification of 4-formylphenol:

is reacted with isopropyl bromoacetate in the presence of a base (e.g., ) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C .Yields typically exceed 70% after purification via column chromatography .

-

Oxidation of Hydroxymethyl Precursors:

A TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)-catalyzed oxidation of 2-(4-(hydroxymethyl)phenoxy)acetic acid isopropyl ester using sodium hypochlorite () in ethyl acetate achieves quantitative conversion to the formyl derivative .

Industrial-Scale Manufacturing

Continuous flow reactors are employed to optimize reaction efficiency and scalability. Key steps include:

-

Automated mixing of precursors under controlled temperatures (10–40°C) .

-

In-line purification using crystallization from ethyl acetate/hexane mixtures to achieve >95% purity .

Chemical Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: The formyl group is oxidized to a carboxylic acid using or , yielding isopropyl (4-carboxyphenoxy)acetate.

-

Reduction: Sodium borohydride () reduces the formyl group to a hydroxymethyl group, producing isopropyl (4-(hydroxymethyl)phenoxy)acetate.

Nucleophilic Substitution

The phenoxy oxygen participates in electrophilic aromatic substitution (e.g., nitration, halogenation) under acidic conditions. For example, nitration with introduces nitro groups at the ortho and para positions relative to the formyl group.

Applications in Scientific Research

Organic Synthesis

-

Building Block: The compound is a key intermediate in synthesizing heterocycles (e.g., benzofurans) via aldol condensations .

-

Photochemical Studies: Under UV irradiation (365 nm), it undergoes [2+2] cycloadditions to form dimeric structures, as demonstrated in photoredox catalysis experiments .

Medicinal Chemistry

-

Drug Development: Analogues of isopropyl (4-formylphenoxy)acetate exhibit anti-inflammatory and anticancer activities by inhibiting cyclooxygenase-2 (COX-2) and inducing apoptosis in tumor cells.

-

Prodrug Design: The ester moiety enhances bioavailability of carboxylic acid-containing drugs through hydrolytic activation .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume